molecular formula C13H13NO B6508888 4-[(3-methylphenoxy)methyl]pyridine CAS No. 1455861-82-1

4-[(3-methylphenoxy)methyl]pyridine

Cat. No. B6508888
CAS RN: 1455861-82-1
M. Wt: 199.25 g/mol
InChI Key: MYPOBKMQVYHMGJ-UHFFFAOYSA-N
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Description

“4-[(3-methylphenoxy)methyl]pyridine” is a derivative of pyridine, which is an aromatic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The derivative “4-[(3-methylphenoxy)methyl]pyridine” has a methylphenoxy group attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of “4-[(3-methylphenoxy)methyl]pyridine” consists of a pyridine ring with a methylphenoxy group attached. The exact structure can be determined using techniques such as NMR spectroscopy .

Mechanism of Action

Target of Action

The primary targets of 4-[(3-methylphenoxy)methyl]pyridine are Hemoglobin subunit alpha and Hemoglobin subunit beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. The alpha and beta subunits are essential components of this protein.

Mode of Action

It is known to interact with its targets, the hemoglobin subunits, potentially influencing their function

Biochemical Pathways

The specific biochemical pathways affected by 4-[(3-methylphenoxy)methyl]pyridine are currently unknown. Given its targets, it may influence pathways related to oxygen transport and delivery in the body

Result of Action

Given its interaction with hemoglobin, it may influence oxygen transport and delivery, potentially affecting cellular respiration . More research is needed to fully understand these effects.

properties

IUPAC Name

4-[(3-methylphenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPOBKMQVYHMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methylphenoxy)methyl]pyridine

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